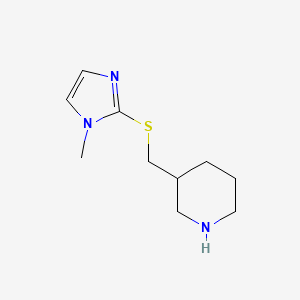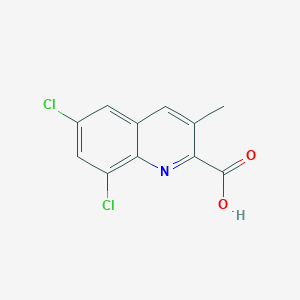![molecular formula C10H15BrN2O B13253669 2-[(5-Bromopyridin-2-yl)amino]-3-methylbutan-1-ol](/img/structure/B13253669.png)
2-[(5-Bromopyridin-2-yl)amino]-3-methylbutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5-Bromopyridin-2-yl)amino]-3-methylbutan-1-ol is an organic compound that features a brominated pyridine ring attached to an amino group and a butanol side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Bromopyridin-2-yl)amino]-3-methylbutan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 5-bromopyridine, which is commercially available or can be synthesized from pyridine through bromination.
Amination: The brominated pyridine undergoes an amination reaction to introduce the amino group at the 2-position. This can be achieved using ammonia or an amine in the presence of a catalyst.
Alkylation: The amino group is then alkylated with 3-methylbutan-1-ol under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-[(5-Bromopyridin-2-yl)amino]-3-methylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in a dehalogenated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
2-[(5-Bromopyridin-2-yl)amino]-3-methylbutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-[(5-Bromopyridin-2-yl)amino]-3-methylbutan-1-ol involves its interaction with specific molecular targets. The brominated pyridine ring can bind to active sites of enzymes or receptors, modulating their activity. This interaction can lead to a cascade of cellular events, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
2-Amino-5-bromopyridine: A simpler analog with similar reactivity but lacking the butanol side chain.
3-Amino-5-bromopyridine: Another analog with the amino group at a different position, affecting its reactivity and applications.
2-Amino-5-chloropyridine: A chlorinated analog with different electronic properties due to the presence of chlorine instead of bromine.
Uniqueness
2-[(5-Bromopyridin-2-yl)amino]-3-methylbutan-1-ol is unique due to the combination of the brominated pyridine ring and the butanol side chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where both hydrophobic and hydrophilic interactions are required.
特性
分子式 |
C10H15BrN2O |
|---|---|
分子量 |
259.14 g/mol |
IUPAC名 |
2-[(5-bromopyridin-2-yl)amino]-3-methylbutan-1-ol |
InChI |
InChI=1S/C10H15BrN2O/c1-7(2)9(6-14)13-10-4-3-8(11)5-12-10/h3-5,7,9,14H,6H2,1-2H3,(H,12,13) |
InChIキー |
RMGXSKJKKKIQHR-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(CO)NC1=NC=C(C=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


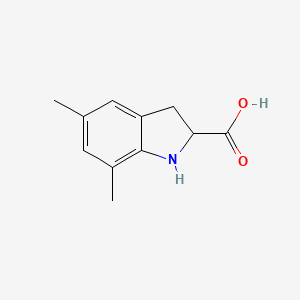
![{1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol](/img/structure/B13253592.png)
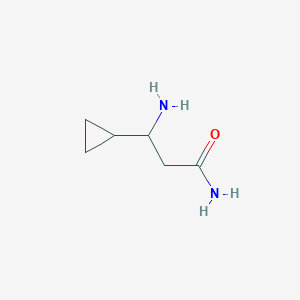
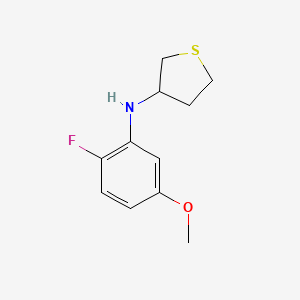
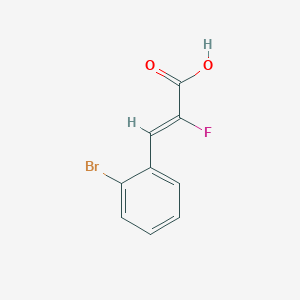
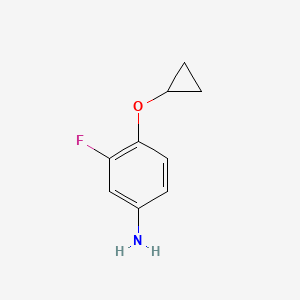
![Hexyl[1-(5-methylfuran-2-yl)ethyl]amine](/img/structure/B13253638.png)

![2-[1-(Azetidin-3-yl)-2-chloro-1H-imidazol-5-yl]acetonitrile](/img/structure/B13253644.png)
![2-Methyl-2-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine](/img/structure/B13253645.png)
![7-Aminospiro[4.5]decan-8-one](/img/structure/B13253649.png)
![tert-Butyl N-{4-oxo-4-[2-(propan-2-yl)phenyl]butyl}carbamate](/img/structure/B13253653.png)
